4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione
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Overview
Description
4-amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione is a member of phthalimides.
Scientific Research Applications
Synthesis and Antimicrobial Properties
- Novel azaimidoxy compounds, including derivatives of 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, have been synthesized and screened for antimicrobial activities, exploring their potential as chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).
Chemical Synthesis Techniques
- Efficient synthesis methods have been developed for compounds including 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, utilizing both conventional and microwave-assisted techniques. These methods highlight the chemical flexibility and potential for diverse applications of these compounds (Sena et al., 2007).
Structural and Molecular Studies
- Studies on the synthesis and crystal structure of related isoindole-1,3-dione compounds provide insights into their molecular conformation and potential applications in material science and pharmaceuticals (Anouar et al., 2019).
Application in Anticonvulsant Therapy
- Derivatives of 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione have been explored for their potential anticonvulsant activities, indicating possible use in the treatment of neurological disorders (Sharma, Gawande, Mohan, & Goel, 2016).
Novel Compound Synthesis
- Innovative methods for synthesizing novel Biginelli compounds containing the phthalimide moiety, related to 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, have been developed, showcasing the compound's versatility in creating new chemical entities (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).
Exploration in Pharmacology
- Studies on compounds derived from isoindole-1,3-diones, including 4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione, have investigated their affinity for serotonin receptors and inhibition of phosphodiesterase 10A, indicating potential applications in psychopharmacology (Czopek et al., 2020).
properties
Product Name |
4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione |
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Molecular Formula |
C15H8Cl2N2O3 |
Molecular Weight |
335.1 g/mol |
IUPAC Name |
4-amino-2-(2,5-dichlorobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-4-5-10(17)9(6-7)14(21)19-13(20)8-2-1-3-11(18)12(8)15(19)22/h1-6H,18H2 |
InChI Key |
ZOQLHFDIDRKDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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